6-Chloro-3-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC18340200
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClO2 |
|---|---|
| Molecular Weight | 194.61 g/mol |
| IUPAC Name | 6-chloro-3-methylchromen-2-one |
| Standard InChI | InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 |
| Standard InChI Key | WBTXNHQYWCVKKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Cl)OC1=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
-
IUPAC Name: 6-Chloro-3-methylchromen-2-one
-
Molecular Formula: C₁₀H₇ClO₂
The compound features a fused benzene-pyrone ring system, with substituents influencing its electronic and steric properties (Figure 1). The chloro group enhances electrophilicity, while the methyl group modulates lipophilicity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=CC2=C(C=CC(=C2)Cl)OC1=O | |
| InChIKey | WBTXNHQYWCVKKQ-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 30.2 Ų |
Synthesis Methods
Metal-Free Coupling Reactions
A 2017 study demonstrated the synthesis of 3-aryl-2H-chromen-2-ones via a one-pot reaction between salicylaldehydes and arylacetonitriles using tert-butoxide (t-BuOK) in DMF at 110°C . For 6-chloro-3-methyl derivatives, 6-chlorosalicylaldehyde and methyl-substituted acetonitriles yielded the target compound in 83% yield under optimized conditions .
Wittig Reaction
An alternative route involves the Wittig reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl(triphenylphosphoranylidene)acetate in N,N’-diethylaniline under reflux . This method produced 6-chloro-3-methyl-2H-chromen-2-one with a 60–73% yield after purification .
Table 2: Comparative Synthesis Routes
Physicochemical Properties
Spectral Characterization
-
¹H NMR (CDCl₃, 300 MHz): δ 7.73 (s, 1H), 7.49 (d, J = 2.0 Hz, 1H), 7.46 (dd, J = 10.0, 2.0 Hz, 1H), 7.27 (d, J = 10.0 Hz, 1H), 2.36 (s, 3H) .
-
¹³C NMR (CDCl₃, 75 MHz): δ 160.74, 151.61, 139.84, 134.81, 132.40, 128.71, 128.48, 127.65, 119.36, 116.11, 20.76 .
Thermal and Solubility Data
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing complex molecules. For example, 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 854002-77-0) is derived via alkylation reactions for cholinesterase inhibition studies .
Material Science
Chlorinated coumarins are explored as fluorescent probes due to their stability and emission properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume